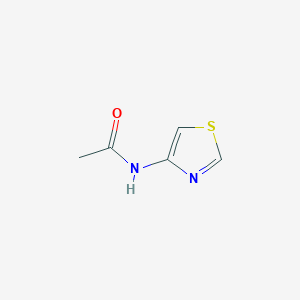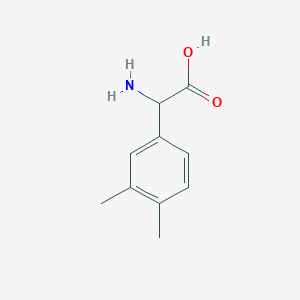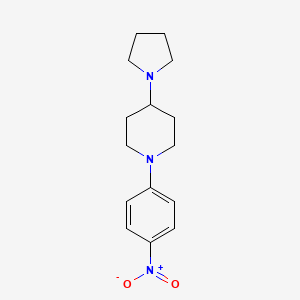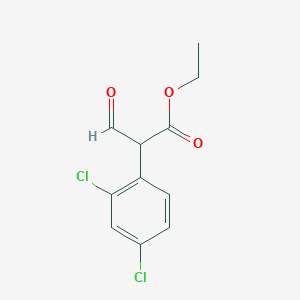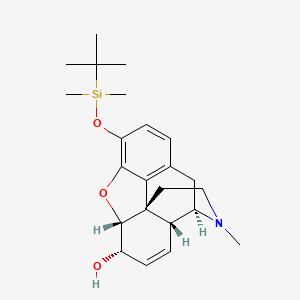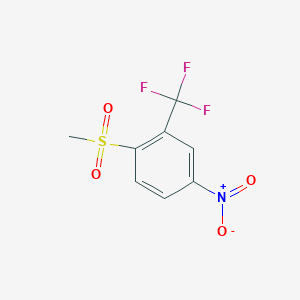
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene
概要
説明
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methylsulphonyl group attached to a benzene ring.
準備方法
The synthesis of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-(methylsulphonyl)-2-(trifluoromethyl)benzene, followed by purification through column chromatography . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to facilitate the reaction .
化学反応の分析
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(methylsulphonyl)-4-amino-2-(trifluoromethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Methylsulphonyl)-2-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzene:
1-(Methylsulphonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, leading to different biological and chemical behaviors.
特性
IUPAC Name |
1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJWKPYXDXSLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
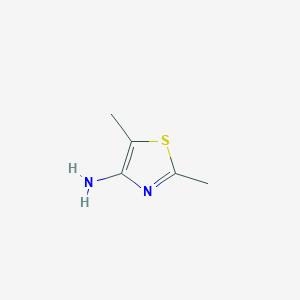
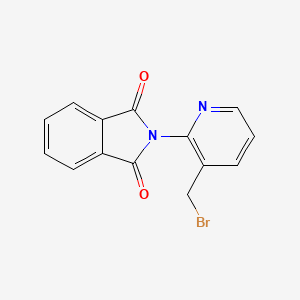
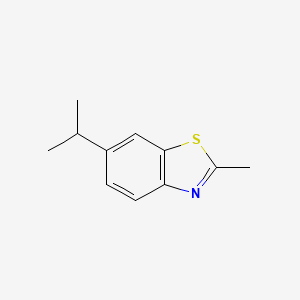
![7-[3,5-Bis-O-[(-2,4-Dichlorophenyl)methyl]-2-C-methyl-b-D-ribofuranosyl]-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646265.png)
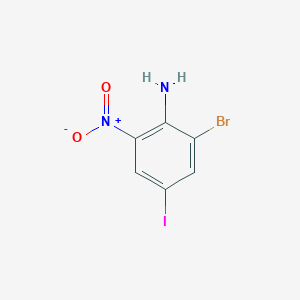
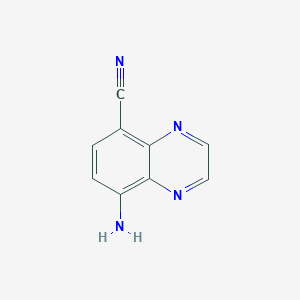
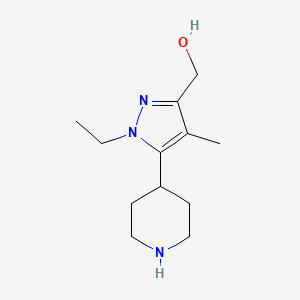
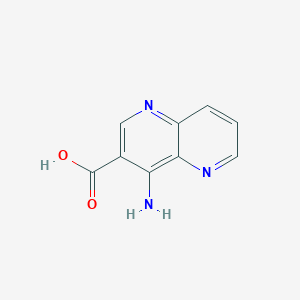
![5-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1646280.png)
